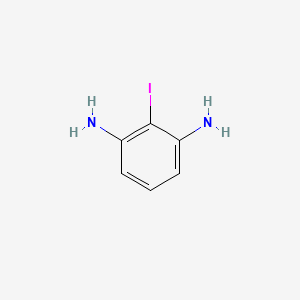

2-Iodobenzene-1,3-diamine

Beschreibung

Conventional Synthetic Pathways

Conventional methods for synthesizing 2-Iodobenzene-1,3-diamine have historically relied on the reduction of a dinitro precursor, 2-iodo-1,3-dinitrobenzene (B2563404). nih.gov

The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis. spcmc.ac.inunimi.it A common strategy involves the use of a reducing agent to convert the two nitro groups of 2-iodo-1,3-dinitrobenzene into amino groups. Various reducing agents and conditions have been explored for this purpose. For instance, tin(II) chloride (SnCl2) is a mild reagent often used for the reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Iron (Fe) and zinc (Zn) under acidic conditions also serve as effective and mild reducing agents for this transformation. commonorganicchemistry.com Catalytic hydrogenation using palladium on carbon (Pd/C) is another widely employed method, although its high reactivity can sometimes lead to undesired side reactions. commonorganicchemistry.com

Despite the availability of various reducing agents, the direct reduction of 2-iodo-1,3-dinitrobenzene to this compound is fraught with difficulties. nih.gov Attempts to simultaneously reduce both nitro groups have often been unsuccessful, leading to partial reductions or undesirable side reactions. nih.gov A significant challenge is the potential for deiodination, where the iodine atom is lost from the aromatic ring during the reduction process. nih.gov This issue is particularly prevalent when attempting to increase reaction yields. nih.gov The presence of the iodine atom adjacent to the nitro groups can influence the electronic environment of the molecule, making the reduction less straightforward than in simpler nitroarenes.

To circumvent the challenges of direct reduction, alternative indirect synthetic routes have been developed. nih.gov One successful approach involves a stepwise reduction and protection strategy. For example, 2,6-dinitroaniline (B188716) can be converted to 2-iodo-3-nitroaniline (B2514682) through diazotization, introduction of iodine, and the selective reduction of one nitro group. nih.gov However, optimizing the yield of this step can be challenging due to the risk of deiodination. nih.gov

A more effective indirect route starts with the reduction of a single nitro group in a related compound, followed by protection of the resulting amine. For instance, the nitro group in a precursor can be reduced with tin chloride monohydrate to produce an intermediate in high yield. nih.gov This intermediate can then be protected, for example, with a tosyl group, before proceeding with further transformations to ultimately yield the desired this compound. nih.gov

Modern Advancements in Synthesis

More recent synthetic strategies have focused on the use of transition metal catalysts to achieve the synthesis of this compound and related structures with greater efficiency and selectivity.

Palladium-catalyzed reactions are powerful tools for the formation of carbon-nitrogen bonds. acs.orgmit.edu These methods can be applied to the synthesis of diamines from dihaloarenes. For example, a palladium-catalyzed three-component reaction of an aryl halide, an isocyanide, and a diamine can produce 2-aryl-2-imidazolines in high yields. acs.org By varying the diamine component, this reaction can be extended to synthesize related heterocyclic structures. acs.org While not a direct synthesis of this compound itself, these palladium-catalyzed amination reactions of dihaloarenes demonstrate the potential for constructing the core diamine structure. researchgate.net For instance, the palladium-catalyzed diamination of 1,3-dibromobenzene (B47543) with various polyamines has been explored. researchgate.net

A notable palladium-catalyzed approach involves the "stitching" of 1,3-C(sp³)–H bonds with dihaloarenes to construct five-membered benzo-fused carbocycles. nih.gov This method utilizes the differential reactivity of a 1-bromo-2-iodoarene to form two Calkyl–Caryl bonds sequentially. nih.gov Such strategies highlight the versatility of palladium catalysis in complex molecule synthesis.

Copper-catalyzed reactions, particularly the Ullmann condensation, have a long history in the formation of C-N bonds. nih.gov Modern advancements have led to milder and more efficient copper-catalyzed amination reactions. researchgate.netpkusz.edu.cn Copper(I) catalysts, in combination with various ligands, can effectively catalyze the N-arylation of amines with aryl iodides. beilstein-journals.org For example, copper(I) iodide (CuI) has been used as a catalyst for the coupling of aryl halides with aqueous ammonia (B1221849) at room temperature to produce primary arylamines. pkusz.edu.cn The choice of base and solvent is crucial for the success of these reactions. pkusz.edu.cn

Copper-catalyzed systems have also been employed for the N,N'-diarylation of diamines with iodobenzene, though the reactivity can be dependent on the specific diamine used. beilstein-journals.org These methods offer a potential pathway to this compound by coupling a suitable diamine with an iodinated aromatic precursor.

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C6H7IN2 |

|---|---|

Molekulargewicht |

234.04 g/mol |

IUPAC-Name |

2-iodobenzene-1,3-diamine |

InChI |

InChI=1S/C6H7IN2/c7-6-4(8)2-1-3-5(6)9/h1-3H,8-9H2 |

InChI-Schlüssel |

XGAWSRMJEKFEHD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)N)I)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Preparative Strategies

Scalability and Efficiency Studies in 2-Iodobenzene-1,3-diamine Preparation

The efficiency and scalability of a synthetic route are critical for its practical application. The preparation of this compound is complicated by the sensitive nature of the molecule, where the presence of both amino groups and an iodine atom can lead to undesired side reactions.

Direct synthesis attempts, such as the chemical reduction of both nitro groups in 2-iodo-1,3-dinitrobenzene (B2563404), have proven challenging. These attempts often result in partial reduction of the nitro groups or deiodination (loss of the iodine atom), leading to a mixture of products and low yields of the desired diamine. nih.gov

To overcome these challenges, an effective, albeit multi-step, indirect route has been developed. This strategy involves a carefully planned sequence of reactions, including the use of protecting groups, to achieve the target molecule with high purity and yield. The successful reported synthesis begins with 2-iodo-3-nitroaniline (B2514682), where one of the eventual amino groups is already present as a nitro group and the other as an amine. The existing amine is protected as a sulfonamide, followed by the reduction of the nitro group to yield the second amine. This approach avoids the harsh conditions that lead to deiodination. nih.gov

The details of this indirect synthesis pathway are summarized in the table below.

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2-Iodo-3-nitroaniline | Tosyl Chloride, Pyridine | N-(2-iodo-3-nitrophenyl)-4-methylbenzenesulfonamide | 70% | nih.gov |

| 2 | N-(2-iodo-3-nitrophenyl)-4-methylbenzenesulfonamide | Tin(II) Chloride Monohydrate | N-(3-amino-2-iodophenyl)-4-methylbenzenesulfonamide | High | nih.gov |

Improving the scalability and efficiency for the preparation of this compound would likely necessitate the development of a more direct synthetic protocol. Future research could focus on novel catalytic systems for the selective reduction of 2-iodo-1,3-dinitrobenzene that operate under conditions mild enough to prevent the cleavage of the carbon-iodine bond. Alternatively, exploring different synthetic paradigms, such as the mechanochemical methods discussed previously, could provide a scalable and efficient pathway by altering the reaction environment and avoiding problematic solution-based side reactions.

Reactivity and Mechanistic Investigations of 2 Iodobenzene 1,3 Diamine

While specific research literature detailing the reactivity of 2-Iodobenzene-1,3-diamine is limited, its chemical behavior can be inferred from the well-established reactions of aryl iodides and the electronic influence of its two amino substituents. The presence of two electron-donating amine groups renders the aromatic ring electron-rich, which significantly modulates the reactivity of the carbon-iodine (C-I) bond in various transformations.

Applications As a Molecular Building Block

Synthesis of Chiral Iodoarene Catalysts

The field of asymmetric catalysis has been significantly advanced by the development of chiral iodoarenes, which are instrumental in mediating enantioselective transformations. 2-Iodobenzene-1,3-diamine serves as a foundational scaffold for creating these specialized catalysts.

The strategic design of chiral iodoarene catalysts often begins with the modification of the this compound core. The two amino groups provide convenient handles for attaching chiral auxiliaries. For instance, C2-symmetric chiral iodoarenes have been designed and synthesized for use in asymmetric reactions. orgsyn.org These catalysts incorporate an iodoaryl unit, chiral linkers, and subfunctional groups. The synthesis can involve reacting the diamine with chiral entities like amino alcohols to create a chiral environment around the iodine atom. orgsyn.org This structural design is crucial as it allows for effective stereochemical control during the catalytic cycle. The resulting chiral iodoarenes can be readily prepared, providing a modular approach to catalyst development. researchgate.net

Chiral iodoarenes derived from this compound act as pre-catalysts that are converted in situ to the active hypervalent iodine(III) species. orgsyn.org This oxidation is typically achieved using a stoichiometric oxidant like meta-chloroperbenzoic acid (m-CPBA). The generated chiral hypervalent iodine reagent is the key species that participates in enantioselective reactions. These catalysts have proven effective in a range of transformations, including the oxidative dearomatization of phenols and naphthols to produce spirolactones with high enantioselectivity. orgsyn.orgresearchgate.net The conformational flexibility and the potential for intramolecular hydrogen bonding within these catalyst systems are believed to play a significant role in their reactivity and selectivity. orgsyn.org

Table 1: Examples of Asymmetric Transformations Catalyzed by Chiral Iodoarenes

| Reaction Type | Substrate Example | Product Type | Enantiomeric Excess (ee) | Reference |

| Oxidative Dearomatization | 1-Naphthol derivatives | Spirolactones | Up to 92% | orgsyn.org |

| Oxidative Dearomatization | Phenols, Hydroquinones | Cyclohexadienone spirolactones | Up to 99% | orgsyn.org |

| Dearomatizative Cyclization | 1-Hydroxy-N-aryl-2-naphthamide | Spiro-stereocenter compounds | Not specified | orgsyn.org |

| Oxylactonization | 4-Pentenoic acids | Sulfonyloxy- or phosphoryloxy-γ-butyrolactones | Moderate to excellent | researchgate.net |

Foundation for Nitrogen-Containing Heterocyclic Systems

The 1,3-diamine functionality of this compound makes it an excellent starting material for the synthesis of various nitrogen-containing heterocycles, which are core structures in many biologically active compounds and functional materials.

Benzimidazoles are a prominent class of heterocycles with diverse applications. The condensation of o-phenylenediamines, such as this compound, with aldehydes is a fundamental method for constructing the benzimidazole (B57391) ring. nih.govbeilstein-journals.org This reaction typically proceeds via an air oxidative cyclocondensation. The reaction of 4-iodobenzene-1,2-diamine (B1312451) with substituted cinnamaldehydes, for example, has been used to prepare styrylbenzimidazole (SBIM) derivatives. nih.gov The iodine atom on the resulting benzimidazole ring serves as a valuable functional handle for further modifications, such as introducing radiolabels for imaging applications or building more complex molecular architectures through cross-coupling reactions. nih.gov Various catalytic systems have been developed to improve the efficiency and selectivity of benzimidazole synthesis. nih.govresearchgate.netsemanticscholar.org

Quinoxalines, another important class of nitrogen-containing heterocycles, can be readily synthesized from this compound. The classical and most common method involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. nih.govacgpubs.orgsid.ir For instance, reacting this compound with a diketone like benzil (B1666583) would yield the corresponding 5-iodoquinoxaline (B15355202) derivative. This reaction is often catalyzed by acids or various metal catalysts to achieve high yields under mild conditions. nih.govsid.ir Phenyliodine(III)diacetate (PIDA) has also been employed as an oxidant in tandem oxidative C-N bond-forming processes to synthesize quinoxalines from N-arylenamines. mdpi.com The resulting iodo-substituted quinoxalines are versatile intermediates for creating a library of derivatives for applications in medicine and materials science. nih.gov

The utility of this compound extends beyond the synthesis of benzimidazoles and quinoxalines to other fused (annulated) heterocyclic systems. Its diamine functionality allows it to be a precursor for larger ring systems like 1,4-diazepanes and 1,4-diazocanes through formal [n+2] cyclization reactions with suitable partners like allenes. d-nb.info Furthermore, the principles of condensing diamines with dicarbonyl or related synthons can be applied more broadly. For example, reactions with β-diketones or their equivalents can lead to the formation of seven-membered rings like benzodiazepines, which are of significant pharmacological interest. nih.gov The strategic placement of the iodo group on these resulting heterocyclic frameworks allows for subsequent functionalization, greatly expanding the molecular diversity that can be accessed from this single building block.

Contribution to Complex Molecular Architectures

The unique bifunctionality of this compound, possessing both a nucleophilic o-phenylenediamine (B120857) moiety and a reactive aryl-iodide bond, establishes it as a versatile molecular building block. This duality allows for its strategic incorporation into complex molecular architectures through distinct synthetic strategies, including multi-component reactions and iterative synthesis approaches. Its structure serves as a linchpin, enabling the construction of intricate heterocyclic systems and functionalized polymeric materials.

Multi-component Reactions Utilizing this compound

Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. rsc.org The o-phenylenediamine substructure within this compound is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry and materials science. organic-chemistry.orgmdpi.comtandfonline.com This reactivity allows the molecule to participate in MCRs designed for benzimidazole synthesis.

One prominent example is the palladium-catalyzed three-component reaction. In this approach, an aryl halide, a diamine, and an isocyanide can be coupled to furnish 2-aryl-2-imidazolines or related heterocycles. acs.org By employing this compound as the diamine component, it can react with various aryl halides and isocyanides to generate functionalized benzimidazoles directly. The iodine atom on the benzimidazole product remains as a versatile synthetic handle for subsequent transformations.

Furthermore, this compound can participate in one-pot condensation reactions with aldehydes, a straightforward method for producing 2-substituted benzimidazoles. organic-chemistry.orgtandfonline.com In these reactions, the diamine condenses with an aldehyde to form a Schiff base, which then undergoes intramolecular cyclization and oxidation to yield the final benzimidazole product. The use of hypervalent iodine reagents as oxidants can facilitate this transformation under mild conditions. organic-chemistry.org The resulting 5-iodo-2-arylbenzimidazole is a valuable intermediate for further diversification.

| Reaction Type | Other Reactants | Catalyst/Reagent | Resulting Structure | Key Feature |

|---|---|---|---|---|

| Palladium-Catalyzed Three-Component Coupling | Aryl Halide, Isocyanide | Palladium Catalyst (e.g., PdCl₂) | Iodinated 2-Aryl-1H-benzimidazole | Forms a complex benzimidazole scaffold in a single step. acs.org |

| One-Pot Oxidative Condensation | Aromatic Aldehyde | Oxidant (e.g., Iodobenzene diacetate) | Iodinated 2-Aryl-1H-benzimidazole | Rapid and efficient synthesis under mild conditions. organic-chemistry.org |

Iterative Synthesis Approaches

Iterative synthesis enables the stepwise construction of complex molecules, allowing for precise control over the final structure. The dual functionality of this compound makes it an exceptional substrate for such strategies. The iodine atom, in particular, serves as a key functional group for sequential, controlled modifications.

A powerful iterative strategy involves leveraging the unique reactivity of iodoarenes in C-H functionalization. nih.gov Iodoarenes can be converted to hypervalent iodine(III) species, which can then direct the functionalization of C-H bonds at positions ortho to the iodine. nih.gov This process allows for the sequential introduction of various substituents onto the aromatic ring. Crucially, the iodine atom is retained during the reaction, permitting subsequent iterative cycles of functionalization or its use in a final cross-coupling step. This methodology provides a pathway to highly substituted, value-added aromatic cores starting from this compound. nih.gov

Another significant iterative application is in the synthesis of high-performance polymers, specifically polybenzimidazoles (PBIs). google.comnih.gov PBIs are known for their exceptional thermal and chemical stability. nih.gov Typically, they are synthesized via the polycondensation of aromatic tetraamines with dicarboxylic acids. google.comdtic.mil While this compound is not a tetraamine, its diamine unit is the fundamental component for forming the benzimidazole ring. It can be envisioned as a monomer in polymerization schemes where the iodo group plays a critical role. For instance, it can be used in Ullmann or Buchwald-Hartwig cross-coupling reactions to build the polymer backbone. tcichemicals.commdpi.com The iodine atom can be retained in the final polymer, imparting properties such as increased density, reduced flammability, and a high refractive index, or it can serve as a site for post-polymerization modification, allowing for the fine-tuning of polymer properties in an iterative fashion.

| Iterative Strategy | Key Reaction | Intermediate/Product | Advantage |

|---|---|---|---|

| Iodine-Directed C-H Functionalization | Oxidative Coupling | Polysubstituted Iodo-aromatics | Sequential, controlled introduction of functional groups while retaining the iodine for further steps. nih.gov |

| Polymer Synthesis (e.g., Polybenzimidazoles) | Ullmann or Buchwald-Hartwig Coupling | Functionalized High-Performance Polymers | Iodine atom allows for polymerization and/or post-polymerization functionalization. tcichemicals.commdpi.com |

Catalytic Roles and Ligand Design

Ligand in Transition Metal Catalysis

The presence of two amino groups in 2-Iodobenzene-1,3-diamine provides bidentate chelation capabilities, making it a candidate for ligand synthesis in transition metal catalysis. The electronic and steric properties of ligands play a crucial role in determining the efficiency and selectivity of a catalytic reaction.

While the fundamental structure of this compound suggests its potential as a precursor for bidentate ligands, the design and synthesis of specific ligands derived from this compound for transition metal catalysis are not extensively documented in publicly available scientific literature. Theoretical designs could involve N-alkylation or N-arylation of the amino groups to create more complex ligand scaffolds with tailored steric bulk and electronic properties. The iodine atom at the 2-position could also be utilized for further functionalization of the ligand backbone, potentially leading to tridentate or polydentate ligand systems.

There is a notable lack of specific research detailing the performance of ligands derived from this compound in palladium-catalyzed transformations. General studies on diamine ligands in palladium catalysis suggest potential applications in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. However, without specific examples of ligands synthesized from this compound and tested in these reactions, no performance data can be presented.

Similarly, the application of this compound-based ligands in copper-catalyzed transformations is not well-documented. Diamine ligands are known to be effective in various copper-catalyzed reactions, including Ullmann-type couplings and Chan-Lam cross-coupling reactions. The specific impact of a ligand derived from this compound on the catalytic activity and selectivity in such transformations remains an area for future research.

Organocatalytic Applications

In contrast to its underdeveloped role in transition metal catalysis, this compound has been successfully utilized as a precursor for the synthesis of chiral iodoarene organocatalysts. These catalysts have shown promise in the α-functionalization of ketones.

Research has demonstrated the synthesis of novel disubstituted chiral iodoaniline catalysts derived from this compound. researchgate.net The synthesis involves the protection of the amino groups, followed by further chemical modifications to introduce chiral auxiliaries. For instance, chiral lactate-based moieties have been incorporated to create catalysts for enantioselective transformations. researchgate.net

The synthesis of these chiral catalysts from this compound has been reported, although the direct reduction of 2-iodo-1,3-dinitrobenzene (B2563404) to obtain the diamine precursor proved challenging due to partial reductions and deiodination side reactions. researchgate.net An alternative indirect route was successfully developed to access the target this compound for subsequent catalyst synthesis. researchgate.net

The resulting chiral iodoarene catalysts have been applied in the α-functionalization of ketones, a fundamental transformation in organic synthesis. While detailed performance data for a range of substrates is still emerging, the initial findings highlight the potential of this compound as a valuable scaffold for the development of new organocatalysts.

Table 1: Synthesis of Chiral Iodoaniline Catalysts from this compound researchgate.net

| Precursor | Chiral Auxiliary | Catalyst |

| This compound | (S)-Lactic acid derivative | Chiral Iodoaniline-Lactate Catalyst |

| This compound | (R)-Lactic acid derivative | Chiral Iodoaniline-Lactate Catalyst |

Note: This table is illustrative of the synthetic strategy. For detailed structures and yields, please refer to the primary literature.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Elucidation of Molecular Structure and Conformation

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and through-space correlation data (e.g., from NOESY experiments) for 2-Iodobenzene-1,3-diamine are not reported in the available literature. Such data would be essential for the unambiguous assignment of protons and carbons in the benzene (B151609) ring and for determining the preferred conformation of the amine groups relative to the iodine substituent.

Dynamic NMR Studies of Reaction Intermediates

There are no available research articles detailing the use of dynamic NMR spectroscopy to study reaction intermediates involving this compound. This type of analysis would be valuable for understanding reaction mechanisms, such as those involving metal-catalyzed cross-coupling reactions where this compound might act as a ligand or substrate.

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis for Functional Group Identification

While general characteristic frequencies for aromatic amines (N-H stretching, N-H bending) and C-I stretching vibrations can be predicted, the specific experimental IR and Raman spectra for this compound have not been published. A detailed vibrational analysis, which would assign specific bands to the vibrational modes of the molecule, is therefore not possible.

Monitoring Reaction Progress In Situ

No studies have been found that utilize in situ IR or Raman spectroscopy to monitor reactions involving this compound. This technique would be useful for tracking the consumption of the diamine or the formation of products in real-time, providing kinetic and mechanistic insights.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum for this compound, including information on its maximum absorption wavelengths (λmax) and molar absorptivity coefficients, is not available. This data would provide information about the electronic transitions within the molecule, influenced by the amino and iodo substituents on the benzene ring.

Electronic Transitions and Chromophoric Analysis

The electronic absorption spectrum of this compound is influenced by the interplay of the iodo-substituent and the two amino groups on the benzene ring. The amino groups typically act as auxochromes, modifying the absorption characteristics of the benzene chromophore.

While specific experimental UV-Vis absorption maxima for this compound are not extensively reported in publicly available literature, theoretical approaches such as Time-Dependent Density Functional Theory (TD-DFT) could provide predictive insights into its electronic transitions. Such calculations would help identify the energies and characteristics of transitions, such as n→π* and π→π*, which are expected for an aromatic amine. A hypothetical TD-DFT analysis would likely reveal the nature of the principal electronic transitions, as illustrated in the conceptual data table below.

Table 1: Hypothetical TD-DFT Calculation Results for this compound This table is illustrative and presents the type of data that would be generated from a TD-DFT analysis.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| --- | --- | --- | n→π* |

Complexation and Interaction Studies

The presence of two amine groups makes this compound a potential ligand for metal ions. The nitrogen atoms possess lone pairs of electrons that can coordinate with metal centers, forming coordination complexes. However, detailed studies on the complexation and interaction of this compound with specific metal ions or other molecules have not been extensively documented in scientific literature.

Research in this area would be valuable for understanding its potential applications in catalysis or materials science, where the formation of metal complexes is a key feature.

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. Such an analysis for this compound would provide invaluable information on its molecular geometry, conformation, and intermolecular interactions.

Determination of Solid-State Molecular Structure

As of now, a definitive crystal structure for the parent compound this compound is not publicly available. While the synthesis of this compound as a precursor for chiral iodoarene catalysts has been reported, the crystallographic data provided in related studies pertains to its derivatives rather than the diamine itself. acs.org

Analysis of Intermolecular Packing and Hydrogen Bonding Networks

In the absence of a crystal structure, the analysis of intermolecular packing and hydrogen bonding networks for this compound remains speculative. However, based on its molecular structure, it is anticipated that hydrogen bonding would be a dominant intermolecular force. The two amino groups can act as hydrogen bond donors, while the nitrogen atoms can also serve as acceptors.

These interactions would likely lead to the formation of extended networks in the solid state, influencing the material's physical properties. The potential for aromatic π-π stacking interactions, where the electron-rich π systems of adjacent benzene rings overlap, could also play a role in the crystal packing.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and predict various chemical properties of 2-Iodobenzene-1,3-diamine. Density Functional Theory (DFT) is a commonly used method for such investigations due to its balance of accuracy and computational cost.

The electronic structure of this compound dictates its reactivity. The presence of two electron-donating amine (-NH₂) groups and an electron-withdrawing iodine (-I) atom on the benzene (B151609) ring creates a unique electronic environment. Computational studies on substituted anilines and iodobenzenes have shown that such substituents significantly influence the electron density distribution and molecular electrostatic potential (MEP).

For this compound, the MEP would likely show regions of high electron density (negative potential) around the nitrogen atoms of the amine groups, indicating their nucleophilic character. Conversely, the area around the iodine atom might exhibit a region of positive electrostatic potential, known as a σ-hole, which can lead to halogen bonding interactions.

Various reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a theoretical basis for understanding and predicting the outcomes of chemical reactions.

Illustrative Global Reactivity Descriptors for this compound (Note: The following data is illustrative and based on general principles of computational chemistry for similar molecules, as specific data for this compound is not available in the cited literature.)

| Descriptor | Value (Arbitrary Units) | Significance |

| Chemical Hardness (η) | 2.5 eV | Measures resistance to change in electron distribution. A higher value indicates greater stability. |

| Electronic Chemical Potential (μ) | -3.0 eV | Represents the escaping tendency of electrons. A higher value indicates greater nucleophilicity. |

| Global Electrophilicity Index (ω) | 1.8 eV | Quantifies the electrophilic character of a molecule. |

| Global Softness (S) | 0.4 eV⁻¹ | The reciprocal of hardness, indicating the ease of electronic charge transfer. |

These descriptors are derived from the energies of the frontier molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO : The HOMO is the outermost orbital containing electrons and acts as an electron donor. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the nitrogen atoms of the amine groups, reflecting the nucleophilic nature of these sites.

LUMO : The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The LUMO is likely to be distributed over the aromatic ring and the iodine atom, indicating potential sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Illustrative Frontier Molecular Orbital Properties for this compound (Note: The following data is illustrative and based on general principles of computational chemistry for similar molecules.)

| Orbital | Energy (eV) | Description |

| HOMO | -5.5 | Localized on the amine groups and the aromatic ring; associated with nucleophilicity. |

| LUMO | -0.5 | Distributed over the aromatic ring and the iodine atom; associated with electrophilicity. |

| HOMO-LUMO Gap | 5.0 | Indicates moderate reactivity and kinetic stability. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surface of a reaction, allowing for the detailed study of reaction mechanisms. This includes the characterization of stationary points such as reactants, products, intermediates, and transition states.

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Identifying and characterizing the TS is crucial for understanding the kinetics of a reaction. For a hypothetical electrophilic substitution reaction on this compound, computational methods can be used to locate the transition state structure. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile provides valuable information about the thermodynamics (relative energies of reactants and products) and kinetics (activation energy barrier) of the reaction.

For instance, in an electrophilic aromatic substitution, the energy profile would show the energy changes as the electrophile approaches the aromatic ring, forms a sigma complex (intermediate), and then loses a proton to form the final product. The height of the energy barrier from the reactants to the transition state determines the reaction rate.

Illustrative Energy Profile for a Hypothetical Electrophilic Substitution on this compound (Note: The following data is illustrative and based on general principles of computational chemistry for similar reactions.)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.0 |

| Intermediate (Sigma Complex) | +5.0 |

| Transition State 2 | +8.0 |

| Products | -10.0 |

Computational modeling can predict the regioselectivity of reactions involving this compound. In electrophilic aromatic substitution, the two amine groups are strong activating, ortho- and para-directing groups, while the iodine atom is a deactivating, ortho- and para-directing group. The positions ortho and para to the amino groups (C4, C6, and the position between the two amino groups, which is sterically hindered) are electronically activated. By calculating the activation energies for attack at different positions on the benzene ring, the most favorable reaction pathway and the major product can be predicted. The position with the lowest activation energy barrier will correspond to the kinetically favored product.

Similarly, if the reaction can lead to different stereoisomers, computational methods can be used to predict the stereoselectivity by comparing the energies of the transition states leading to the different stereoisomeric products.

Conformational Analysis and Dynamics

Potential Energy Surface (PES): Mapping the energy of the molecule as a function of the rotation around its single bonds (dihedral angles).

Stable Conformers: Identifying the geometries of the lowest energy conformers.

Rotational Barriers: Calculating the energy required to interconvert between different conformers.

Similarly, molecular dynamics (MD) simulations, which would provide insights into the time-dependent behavior of the molecule, including its flexibility, solvent interactions, and vibrational motions, have not been specifically reported for this compound.

Interactive Data Table: Hypothetical Conformational Energy Profile

As no specific data is available, the following table is a hypothetical representation of what a conformational analysis might yield and is for illustrative purposes only.

| Dihedral Angle (H-N-C-C) (°) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 5.2 |

| 60 | 1.5 |

| 120 | 3.8 |

| 180 | 0.0 |

| 240 | 3.8 |

Computational Ligand Design and Optimization

The utility of this compound as a core scaffold in computational ligand design and subsequent optimization has not been specifically documented in the available scientific literature. The process of ligand design often involves using a known molecular scaffold to build new molecules with potential therapeutic applications. Computational techniques play a crucial role in this process through:

Fragment-Based Drug Design (FBDD): Where the scaffold of a molecule like this compound could be used as a starting point for growing or linking chemical fragments to create a potent ligand.

Structure-Based Drug Design (SBDD): If the biological target is known, the scaffold can be computationally docked into the active site, and modifications can be virtually screened to improve binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of derivatives based on this scaffold were synthesized and tested, QSAR models could be developed to predict the activity of new, unsynthesized analogs.

Despite the potential of the this compound scaffold, featuring amino groups for hydrogen bonding and an iodine atom for potential halogen bonding or further chemical modification, no specific studies demonstrating its application in computational ligand design and optimization have been published.

Interactive Data Table: Hypothetical Ligand Optimization Data

This table illustrates the type of data that would be generated from a computational ligand optimization study, were one to be conducted on derivatives of this compound. The data presented is purely hypothetical.

| Derivative | Modification | Predicted Binding Affinity (Ki, nM) |

|---|---|---|

| Lead Compound | - | 1500 |

| Derivative 1 | Addition of a carboxyl group | 750 |

| Derivative 2 | Replacement of Iodine with Bromine | 1200 |

Role in Supramolecular Chemistry and Intermolecular Interactions

Halogen Bonding Interactions

Halogen bonding (XB) is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. acs.orgnih.gov This interaction is analogous to the more familiar hydrogen bond. In 2-Iodobenzene-1,3-diamine, the iodine atom is the key participant in these interactions, serving as a halogen bond donor. The strength and directionality of halogen bonds make them a powerful tool for controlling the assembly of molecules in the solid state. oup.com

The ability of a halogen atom to act as an electrophile stems from the anisotropic distribution of electron density around it. acs.orgnih.gov While the equatorial region of the halogen is electron-rich (and thus, Lewis basic), the region along the extension of the R-X covalent bond (where R is the rest of the molecule and X is the halogen) is electron-deficient. acs.org This electron-poor area is known as the σ-hole. acs.orgmdpi.com The positive electrostatic potential of the σ-hole can interact attractively with electron-rich sites like lone pairs on nitrogen or oxygen atoms, or with π-systems. nih.gov

This directionality is a defining feature of halogen bonds, typically resulting in C–I···Y angles close to 180° (where Y is the halogen bond acceptor). acs.orgnih.gov The strength of the halogen bond generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F. acs.orgnih.gov Consequently, iodine compounds like this compound are particularly effective halogen bond donors. nih.govnih.gov The amphoteric nature of iodine, possessing both an electrophilic σ-hole and a nucleophilic equatorial belt, allows for complex and specific supramolecular architectures. nih.gov

The design of effective halogen-bond donors is crucial for the rational construction of supramolecular assemblies. The electrophilicity of the σ-hole, and thus the strength of the halogen bond, can be tuned by modifying the electron-withdrawing character of the group attached to the halogen. nih.gov For instance, perfluorinated iodobenzenes are frequently used as powerful halogen bond donors due to the strong inductive effect of the fluorine atoms. acs.orgresearchgate.net

In this compound, the iodine atom is attached to a benzene (B151609) ring substituted with two electron-donating amine groups. While these groups increase the electron density of the aromatic ring, the iodine atom can still function as a potent halogen bond donor. The amine groups themselves can act as Lewis basic sites (halogen bond acceptors), potentially leading to self-assembly or interaction with other XB donors. researchgate.net The primary amine group has been shown to be a reliable halogen bond acceptor, forming strong I···N interactions. researchgate.net Research on co-crystals of aromatic diamines with perfluorinated iodobenzenes has demonstrated the preference for the amine nitrogen to act as a halogen bond acceptor over a hydrogen bond donor in certain contexts. researchgate.net This highlights the competitive yet cooperative nature of the interactions possible with this compound.

| Interaction Type | Donor | Acceptor | Interaction Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| Halogen Bond (I···O) | Iodobenzene | N-methylacetamide | 14.2–17.6 | acs.org |

| Halogen Bond (Br···O) | Bromobenzene | N-methylacetamide | 9.0–12.1 | acs.org |

| Halogen Bond (Cl···O) | Chlorobenzene | N-methylacetamide | 5.4–7.5 | acs.org |

| Hydrogen Bond (N-H···N) | Methylamine | Methylamine | ~10-15 | researchgate.net |

| Halogen Bond (I···N) | Pentafluoroiodobenzene | Methylamine | ~25-30 | researchgate.net |

Hydrogen Bonding Networks

Hydrogen bonding is a cornerstone of supramolecular chemistry, renowned for its strength and directionality. rsc.org In this compound, the two primary amine (-NH₂) groups are excellent hydrogen bond donors, each having two protons that can engage with suitable acceptor atoms like oxygen or nitrogen. This capability allows the molecule to form extensive and robust hydrogen-bonded networks.

The presence of two amine groups on the benzene ring allows for the formation of diverse and predictable hydrogen-bonding motifs. Aliphatic and aromatic diamines are well-known for creating layered or three-dimensional structures through self-assembly. nih.govd-nb.info In these structures, the amine groups direct the formation of extensive networks, often leading to specific material properties. nih.govd-nb.info For example, diamines can form two-dimensional "ionic" layers when co-crystallized with carboxylic acids, where protons are transferred to the amine groups, and the resulting ammonium (B1175870) cations are extensively involved in hydrogen bonding. nih.gov

In the case of this compound, the amine groups can form N–H···N hydrogen bonds with neighboring molecules to create chains, tapes, or sheets. The relative positioning of the two amine groups (meta- to each other) dictates the geometry of these assemblies. This predictable pattern formation is a key principle of crystal engineering. rsc.org

A molecule like this compound, which possesses both halogen and hydrogen bond donors, presents a fascinating case for the interplay of non-covalent interactions. acs.org The formation of a supramolecular structure is often not the result of a single interaction type but rather a synergy or competition between multiple forces. oup.comsemanticscholar.org

In co-crystals involving both halogen and hydrogen bonding components, the final structure is determined by the relative strengths and geometric preferences of these interactions. nih.govacs.org For instance, studies have shown systems where halogen bonds (e.g., N···I) and hydrogen bonds (e.g., N–H···O) coexist to direct the assembly into complex macrocycles or sheet-like structures. acs.orgsemanticscholar.org The amine groups of this compound can act as hydrogen bond donors while the iodine atom simultaneously acts as a halogen bond donor, leading to intricate and robust three-dimensional networks. Conversely, the amine nitrogen can also act as a halogen bond acceptor, creating a competitive scenario where the formation of a halogen bond (I···N) might preclude the nitrogen from acting as a hydrogen bond acceptor. researchgate.net This interplay is a rich area of study in crystal engineering, allowing for the design of materials with tailored structures and properties. oup.comrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.